1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
- The benzofuran ring is introduced via a Friedel-Crafts acylation reaction.
- Reagents: Benzofuran derivative, acyl chloride, and a Lewis acid catalyst like aluminum chloride.
- Conditions: Anhydrous conditions, low temperatures.
Attachment of the Dimethylamino Propyl Group:
- This step involves nucleophilic substitution reactions.
- Reagents: Dimethylamine, propyl halide, and a base like sodium hydride.
- Conditions: Room temperature, inert atmosphere.
Final Functionalization:
- Hydroxylation and propoxylation are achieved through selective oxidation and etherification reactions.
- Reagents: Oxidizing agents like hydrogen peroxide, and alkyl halides.
- Conditions: Controlled temperatures, specific pH levels.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps, each requiring specific reagents and conditions. A typical synthetic route might include:
-
Formation of the Pyrrol-2-one Core:
- Starting with a suitable precursor, such as a substituted pyrrole, the core structure is formed through cyclization reactions.
- Reagents: Acid catalysts, heat, and solvents like toluene or ethanol.
- Conditions: Refluxing the mixture for several hours.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, controlled temperatures.
-
Reduction: The carbonyl groups can be reduced to alcohols.
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous conditions, low temperatures.
-
Substitution: The dimethylamino group can be substituted with other nucleophiles.
- Reagents: Nucleophiles like amines, thiols, or halides.
- Conditions: Room temperature, inert atmosphere.
Major Products:
- Oxidation products: Ketones, aldehydes.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological disorders due to its structural similarity to known bioactive molecules.
Pharmacology: Studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Biology: Used in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness: The presence of the propoxyphenyl group and the specific arrangement of functional groups in 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds
Properties
Molecular Formula |
C28H34N2O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O5/c1-5-14-34-22-9-6-8-19(17-22)25-24(27(32)28(33)30(25)13-7-12-29(3)4)26(31)20-10-11-23-21(16-20)15-18(2)35-23/h6,8-11,16-18,25,31H,5,7,12-15H2,1-4H3/b26-24- |
InChI Key |
DSAPKKICXXJGFW-LCUIJRPUSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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